molecular formula C15H14ClFN2O2 B1388360 N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide CAS No. 1020056-97-6

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide

Cat. No.: B1388360
CAS No.: 1020056-97-6
M. Wt: 308.73 g/mol
InChI Key: JOKAIKYXPDRPJY-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of an amino group, a fluorine atom, and a chlorophenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Nitration: Nitration of 2-fluoroaniline to introduce a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Coupling Reaction: Coupling of the amino-fluoro compound with 2-chlorophenol to form the chlorophenoxy derivative.

    Amidation: Formation of the propanamide by reacting the chlorophenoxy derivative with a suitable amide precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine and chlorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino group could yield nitro derivatives, while substitution reactions could replace the halogen atoms with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving amides and halogenated compounds.

    Medicine: Potential use in drug discovery and development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system under study.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Amino-2-fluorophenyl)-2-(2-bromophenoxy)-propanamide: Similar structure with a bromine atom instead of chlorine.

    N-(5-Amino-2-fluorophenyl)-2-(2-iodophenoxy)-propanamide: Similar structure with an iodine atom instead of chlorine.

    N-(5-Amino-2-fluorophenyl)-2-(2-methylphenoxy)-propanamide: Similar structure with a methyl group instead of chlorine.

Uniqueness

N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide is unique due to the specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both fluorine and chlorine atoms can influence the compound’s reactivity and interactions with biological targets.

Properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2-chlorophenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-9(21-14-5-3-2-4-11(14)16)15(20)19-13-8-10(18)6-7-12(13)17/h2-9H,18H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKAIKYXPDRPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)N)F)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
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N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
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N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
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N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide
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N-(5-Amino-2-fluorophenyl)-2-(2-chlorophenoxy)-propanamide

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